1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-26-19-8-4-3-7-18(19)20(27-2)15-24-21(25)22(13-5-6-14-22)16-9-11-17(23)12-10-16/h3-4,7-12,20H,5-6,13-15H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJKWZQYBZHTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine derivative under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Attachment of the 2-methoxy-2-(2-methoxyphenyl)ethyl group: This can be accomplished through a nucleophilic substitution reaction, where the appropriate alkyl halide reacts with the amine group on the cyclopentanecarboxamide core.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: This compound may be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Examples :
- PIPC1 : (R)-1-(4-Chlorophenyl)-N-(3-(4-fluorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propyl)cyclopentane-1-carboxamide
- PIPC2 : (R)-1-(4-Chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide
Thieno-Pyrazole Derivatives
Example: N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide (CAS 450340-16-6)
Halogen-Substituted Analogues
Examples :
- 1-(4-Bromophenyl)-N-(2-morpholin-4-ylphenyl)cyclopentane-1-carboxamide (CAS 1010859-73-0)
- 1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide (CAS 898774-79-3)
Methoxy-Substituted Analogues
Examples :
- N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
| Feature | Target Compound (2-Methoxy) | 4-Methoxyphenyl Analogue | Dimethoxyphenyl Analogue |
|---|---|---|---|
| Methoxy Position | 2-Methoxy (ethyl chain and phenyl) | 4-Methoxyphenyl | 3,4-Dimethoxyphenyl |
| Solubility | High (polar groups) | Moderate | Moderate |
| Receptor Interaction | Potential H-bonding with methoxy | Reduced steric hindrance (para position) | Increased π-π stacking (dimethoxy) |
Q & A
Q. Methodological Solutions :
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
- Validate purity via LC-MS and elemental analysis.
- Compare data with structurally validated analogs (e.g., ’s comparative table for similar quinoline derivatives) .
Advanced: What computational approaches are recommended to predict target interactions and binding modes?
Answer:
Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs.
MD simulations : GROMACS for assessing conformational stability over 100-ns trajectories.
QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity ().
Example : Docking studies on a related triazolo-pyridine compound () revealed hydrogen bonds with kinase ATP-binding pockets, guiding lead optimization .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.8 ppm) and cyclopentane protons (δ 1.5–2.5 ppm).
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray crystallography : Resolve stereochemistry (e.g., ’s use for a chlorophenyl analog) .
Advanced: How does the compound’s stereochemistry influence its pharmacological profile?
Answer:
- Stereoisomers exhibit differential binding: For example, (1R,2S) configurations in cyclopentane derivatives () show 10-fold higher affinity for serotonin receptors than (1S,2R).
- Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for individual testing .
Advanced: What strategies are effective for improving aqueous solubility without compromising activity?
Answer:
- Prodrug design : Introduce phosphate esters at the methoxy group (hydrolyzed in vivo).
- Co-crystallization : Use cyclodextrins (’s hydroxyquinoline analog increased solubility 5-fold).
- PEGylation : Attach short PEG chains to the ethyl linker () .
Basic: What are the primary metabolic pathways of this compound?
Answer:
- Phase I : Oxidative demethylation of methoxy groups (CYP3A4-mediated).
- Phase II : Glucuronidation of the carboxamide (UGT1A1).
- Metabolite identification : Use LC-MS/MS (’s protocol for pyrazolo-pyrimidine analogs) .
Advanced: How can SAR studies guide the design of more potent analogs?
Answer:
- Substituent effects :
- Chlorine → fluorine : Enhances metabolic stability ().
- Methoxy → ethoxy : Increases logP but reduces solubility.
SAR Table : Comparative Bioactivity of Analogs
| Analog Substituents | Target (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Cl, 2-OCH₃ (Parent) | 120 | 15 |
| 4-F, 2-OCH₃ | 95 | 12 |
| 4-Cl, 2-OC₂H₅ | 150 | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
